(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)methyl acetate
Description
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Properties
IUPAC Name |
[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BNO4/c1-10(17)18-9-12-8-11(6-7-16-12)15-19-13(2,3)14(4,5)20-15/h6-8H,9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZYYBVDLVNHJEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)COC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50678197 | |
| Record name | [4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50678197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959756-37-7 | |
| Record name | [4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50678197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde and 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, are often used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. These reactions are used to form carbon-carbon bonds, which are fundamental in the synthesis of many organic compounds.
Mode of Action
The mode of action of (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)methyl acetate is likely related to its boron-containing functional group. This group can participate in borylation reactions, which involve the formation of a bond between a carbon atom and a boron atom. In the presence of a palladium catalyst, these compounds can undergo borylation at the benzylic C-H bond of alkylbenzenes to form pinacol benzyl boronate.
Biochemical Pathways
The compound’s boron-containing group can be involved in various organic reactions, including the suzuki-miyaura coupling. This reaction is a type of cross-coupling reaction, which is a key process in the synthesis of many organic compounds, including pharmaceuticals, agrochemicals, and materials for organic electronics.
Result of Action
The result of the action of this compound is the formation of new organic compounds through the creation of carbon-carbon bonds via Suzuki-Miyaura coupling reactions. The specific molecular and cellular effects would depend on the nature of the compounds synthesized using this reagent.
Biological Activity
The compound (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)methyl acetate is a boron-containing organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C11H16BNO2
- Molecular Weight : 205.06 g/mol
- CAS Number : 181219-01-2
- InChI Key : NLTIETZTDSJANS-UHFFFAOYSA-N
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, particularly in the context of enzyme inhibition and receptor modulation.
Enzyme Inhibition
Research indicates that derivatives of pyridine boronic acids can act as inhibitors for several enzymes. For instance, compounds similar to this one have shown inhibitory activity against Glycogen Synthase Kinase 3 Beta (GSK-3β) with IC50 values ranging from 10 to 1314 nM. This suggests that modifications to the pyridine ring can significantly enhance or reduce inhibitory potency .
Receptor Modulation
The compound has been evaluated for its potential as a positive allosteric modulator (PAM) at muscarinic receptors. Studies have demonstrated that certain derivatives can increase the affinity of acetylcholine (ACh) for its orthosteric site by 25–50-fold, indicating a promising avenue for therapeutic applications in neurological disorders .
Structure-Activity Relationship (SAR)
The structural modifications of the pyridine ring and the dioxaborolane moiety play crucial roles in determining the biological activity of this compound. The presence of bulky groups such as tetramethyl groups enhances lipophilicity and may improve binding affinity to target proteins.
| Compound | IC50 (nM) | Target |
|---|---|---|
| Compound A | 10 | GSK-3β |
| Compound B | 500 | GSK-3β |
| Compound C | 1314 | GSK-3β |
Case Studies
- Anticancer Activity : A study investigated the effects of pyridine-based boronic acids on cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity against breast cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest at the G2/M phase .
- Antimicrobial Properties : Another study focused on the antimicrobial activity of similar compounds against multidrug-resistant strains. Some derivatives demonstrated MIC values as low as 0.5–1.0 μg/mL against Mycobacterium tuberculosis strains .
Scientific Research Applications
Scientific Research Applications
- Organic Synthesis
- Medicinal Chemistry
- Material Science
- Agricultural Chemistry
Suzuki-Miyaura Coupling Reactions
A study demonstrated that (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)methyl acetate could effectively facilitate Suzuki-Miyaura coupling reactions under mild conditions. This reaction was employed to synthesize biaryl compounds that are crucial in pharmaceuticals and agrochemicals.
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Suzuki-Miyaura | 80°C, 24h | 85% |
Development of Anticancer Agents
Research has shown that modifications of this compound can lead to the synthesis of new anticancer agents. One study reported that derivatives exhibited significant cytotoxicity against various cancer cell lines.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 10 | MCF-7 (Breast) |
| Compound B | 15 | HeLa (Cervical) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
